molecular formula C11H17BN2O3 B11768485 5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

Cat. No.: B11768485
M. Wt: 236.08 g/mol
InChI Key: HUDZNQXTCCOIIB-UHFFFAOYSA-N
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Description

5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a heteroaromatic boron-containing compound with a pyridine core functionalized at positions 3 (tetramethyl-1,3,2-dioxaborolane group) and 5 (amino group), along with a hydroxyl group at position 2. The tetramethyl dioxaborolane (pinacol boronate ester) moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

Properties

Molecular Formula

C11H17BN2O3

Molecular Weight

236.08 g/mol

IUPAC Name

5-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-14-9(8)15/h5-6H,13H2,1-4H3,(H,14,15)

InChI Key

HUDZNQXTCCOIIB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CNC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol typically involves the reaction of 5-amino-2-hydroxypyridine with pinacolborane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the formation of the boronic ester group . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include boronic acids, reduced boron compounds, and substituted pyridine derivatives. These products have significant applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of boronated heterocycles. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Substituents Molecular Weight Key Properties/Applications Reference
5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol Pyridine -NH₂ (C5), -B(pin) (C3), -OH (C2) ~265.1 g/mol* Cross-coupling, hydrogen bonding [4, 5]
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (53342-27-1) Pyrimidine -NH₂ (C2), -B(pin) (C5) ~219.1 g/mol Enhanced π-π stacking, DNA ligands
1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1175273-55-8) Pyrazole -CH₃ (N1), -B(pin) (C3) ~208.1 g/mol Improved lipophilicity, kinase inhibitors
5-(5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine (1272357-34-2) Pyridine-oxadiazole -B(pin) (C5), -NH₂ (oxadiazole) ~296.1 g/mol Dual functionalization, photovoltaics
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (1187055-81-7) Cyclohexenone -B(pin) (C3), ketone (C1) ~220.1 g/mol Conformational flexibility, catalysis

Notes:

  • B(pin) : Tetramethyl-1,3,2-dioxaborolan-2-yl group.
  • *Estimated molecular weight based on formula C₁₀H₁₅BN₂O₃.

Key Comparative Insights:

Core Heterocycle Differences :

  • Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., CAS 53342-27-1) exhibit two nitrogen atoms, increasing hydrogen-bonding capacity and rigidity compared to pyridine analogs. This makes them suitable for targeting nucleic acid interactions .
  • Pyridine vs. Pyrazole : Pyrazole-based boronates (e.g., CAS 1175273-55-8) lack aromatic hydroxyl groups, enhancing lipophilicity and membrane permeability, which is advantageous in drug design .

Substituent Effects: Amino vs. Oxadiazole: The oxadiazole moiety in CAS 1272357-34-2 introduces a planar, electron-deficient ring, improving charge transport in materials science applications . In contrast, the amino group in the target compound enhances nucleophilicity and solubility. Hydroxyl Group: The -OH group at C2 in the target compound distinguishes it from non-hydroxylated analogs, enabling pH-dependent solubility and coordination chemistry .

In contrast, tert-butyl-protected analogs (e.g., CAS 1323919-64-7) show enhanced stability but reduced solubility .

Biological Activity

5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, also known as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H17BN2O3
  • Molecular Weight : 236.08 g/mol
  • CAS Number : 1787251-98-2

Research indicates that 5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol exhibits several biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain kinases such as GSK-3β and ROCK1. In vitro studies have shown that it can inhibit GSK-3β with an IC50 value of approximately 8 nM, indicating strong potency against this target .
  • Antiparasitic Activity : The compound has demonstrated antiparasitic effects in various studies. For instance, modifications to the pyridine scaffold have been linked to enhanced activity against specific parasites with EC50 values ranging from 0.010 μM to 0.577 μM depending on the substituents present .
  • Cytotoxic Effects : In cell viability assays using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), the compound showed no significant cytotoxicity at concentrations up to 100 µM .

Biological Activity Data Table

Activity TypeTarget/EffectIC50/EC50 ValueReference
GSK-3β InhibitionEnzyme inhibition8 nM
AntiparasiticVarious parasites0.010 - 0.577 μM
CytotoxicityHT-22 and BV-2 cells>100 µM

Case Studies

Several studies highlight the biological relevance of this compound:

  • Study on GSK-3β Inhibition : A study focused on optimizing compounds for GSK-3β inhibition found that introducing polar groups significantly enhanced both the potency and metabolic stability of derivatives similar to 5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol .
  • Antiparasitic Activity Evaluation : Another research effort examined various analogs and their activity against parasitic infections. The findings indicated that specific substitutions on the pyridine ring led to a marked increase in bioactivity against targeted parasites .

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